2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
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Overview
Description
2-[5-(5-Methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is an intricate chemical compound with a multifaceted structure combining elements like carbon, nitrogen, sulfur, and hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole typically involves multistep organic synthesis. Commonly, the process begins with the preparation of octahydropyrrolo[3,4-c]pyrrole derivatives, followed by their coupling with thiazole derivatives through a series of reactions, including condensation, cyclization, and possibly catalytic hydrogenation. The methylthiophene-2-carbonyl group is introduced via acylation reactions.
Industrial Production Methods
While specifics of industrial production can vary, scaling up this synthesis often involves continuous flow chemistry techniques to ensure higher yields and purity. Conditions like temperature, pressure, solvent choice, and catalyst usage are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidative transformations, often using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions are typically carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on the thiazole and pyrrole rings using appropriate reagents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Halogens, alkylating agents, acylating agents
Major Products Formed
Depending on the reactions, major products can include sulfoxides, sulfones, alcohols, and substituted derivatives on the thiazole and pyrrole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its diverse functional groups make it a target for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s bioactivity is of significant interest. Researchers investigate its potential as a pharmacophore in drug development, targeting various biological pathways.
Medicine
Due to its unique structure, it might exhibit therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for pharmaceutical research.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of high-value chemicals, materials, or as a part of specialized coatings and polymers.
Mechanism of Action
The mechanism by which 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole exerts its effects depends on its interactions with molecular targets such as enzymes, receptors, or DNA. It can act by binding to active sites, inhibiting or activating enzymes, or altering the function of proteins within specific pathways.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, this one stands out due to its specific combination of a thiazole ring with an octahydropyrrolo[3,4-c]pyrrole framework and a methylthiophene-2-carbonyl group. This combination provides distinct electronic and steric properties.
Similar Compounds
2-[5-(Furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole: : Similar structure but with a furan ring instead of a thiophene.
2-[5-(5-Bromothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole: : Includes a bromine atom, leading to different reactivity and applications.
Each of these compounds, while structurally related, offers unique properties and reactivities that distinguish them from 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole.
There we go: from the synthesis labs to theoretical applications. Chemistry sure doesn't stop surprising, does it?
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-10-2-3-13(21-10)14(19)17-6-11-8-18(9-12(11)7-17)15-16-4-5-20-15/h2-5,11-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLCRUPQXGHTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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